N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, commonly known as GlyH-101, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [, , , , , ] This small molecule belongs to the glycine hydrazide class of CFTR inhibitors and is widely employed as a pharmacological tool in scientific research to study CFTR function and related physiological processes. [, , ]
Developing more potent and selective CFTR inhibitors: Despite its potency and selectivity, there is still room for improvement in the development of even more potent and selective CFTR inhibitors based on the GlyH-101 scaffold. []
Exploring potential off-target effects: As with any pharmacological tool, it's crucial to thoroughly investigate potential off-target effects of GlyH-101 to ensure accurate interpretation of experimental results and to assess its suitability for therapeutic applications. [, ]
Investigating its potential in combination therapies: Combining GlyH-101 with other CFTR modulators, such as correctors or potentiators, could potentially enhance its therapeutic efficacy for treating CF. [, ]
GlyH-101, chemically known as N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a compound identified as a selective and reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. The CFTR protein plays a crucial role in chloride ion transport across epithelial cell membranes, and its dysfunction is linked to cystic fibrosis. GlyH-101 has garnered attention due to its unique mechanism of action and potential therapeutic applications in treating conditions associated with CFTR dysfunction.
GlyH-101 belongs to the class of glycine hydrazides, which are characterized by the presence of a hydrazide functional group attached to a glycine moiety. The compound was discovered through high-throughput screening of a library of over 100,000 small molecules, which revealed several novel chemical classes with inhibitory activity against CFTR. GlyH-101 is classified as a pore-occluding inhibitor, meaning it obstructs the ion channel's opening, thereby inhibiting ion conductance.
The synthesis of GlyH-101 involves multiple steps that utilize various reagents and conditions. The initial step includes the reaction of 2-naphthalenamine with ethyl iodoacetate to form an intermediate, which is subsequently reacted with hydrazine hydrate and 3,5-dibromo-2,4-dihydroxybenzaldehyde. This multi-step process is typically conducted under reflux conditions in dimethylformamide or ethanol as solvents.
The molecular structure of GlyH-101 can be described by its distinct functional groups:
Spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), confirms the structural integrity of GlyH-101 .
The synthesis pathway for GlyH-101 includes several key reactions:
These reactions are critical for building the complex structure of GlyH-101 while ensuring high yields and purity levels .
GlyH-101 operates through a novel mechanism that involves occlusion near the external pore of the CFTR channel. Upon binding to the CFTR protein, GlyH-101 inhibits chloride ion conductance by blocking the channel's opening. This inhibition is characterized as voltage-dependent, meaning that its efficacy varies with changes in membrane potential.
GlyH-101 exhibits several notable physical and chemical properties:
These properties make GlyH-101 suitable for both in vitro and in vivo applications .
GlyH-101 has several potential scientific applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: